![molecular formula C15H25NO B5741272 2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)
2-[(4-isopropylbenzyl)(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-isopropylbenzyl)(propyl)amino]ethanol, commonly known as IPBE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. IPBE belongs to the class of compounds known as β-adrenergic agonists, which are known to have bronchodilator and muscle relaxant effects. In
Mecanismo De Acción
The mechanism of action of IPBE involves its binding to β-adrenergic receptors, specifically the β2 subtype. This binding activates the receptor, leading to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of smooth muscle, which results in bronchodilation and muscle relaxation.
Biochemical and Physiological Effects:
In addition to its bronchodilator effects, IPBE has been shown to have other biochemical and physiological effects. IPBE has been shown to increase the activity of the sympathetic nervous system, leading to increased heart rate and blood pressure. IPBE has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IPBE in lab experiments is its specificity for β2-adrenergic receptors, which allows for targeted activation of these receptors. However, one limitation of using IPBE is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on IPBE. One area of interest is the development of IPBE analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the exploration of IPBE's potential therapeutic applications beyond respiratory disorders, such as in the treatment of cardiovascular disease and obesity.
In conclusion, IPBE is a chemical compound with potential therapeutic properties, particularly in the treatment of respiratory disorders. Its mechanism of action involves activation of β2-adrenergic receptors, leading to bronchodilation and muscle relaxation. While IPBE has advantages for lab experiments, its potential for off-target effects must be considered. Future research on IPBE may lead to the development of new therapeutic agents with improved pharmacokinetic properties and expanded applications.
Métodos De Síntesis
The synthesis of IPBE involves a series of chemical reactions that start with the reaction between 4-isopropylbenzyl chloride and propylamine. This reaction produces 4-isopropylbenzylpropylamine, which is then subjected to a reductive amination reaction using sodium borohydride and acetic acid. The resulting product is IPBE, which can be purified using various methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
IPBE has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of IPBE is in the treatment of asthma and other respiratory disorders. IPBE has been shown to have bronchodilator effects by activating β2-adrenergic receptors in the lungs, leading to relaxation of the smooth muscle and increased airflow.
Propiedades
IUPAC Name |
2-[(4-propan-2-ylphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-9-16(10-11-17)12-14-5-7-15(8-6-14)13(2)3/h5-8,13,17H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAAUYDCMQLRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422525 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

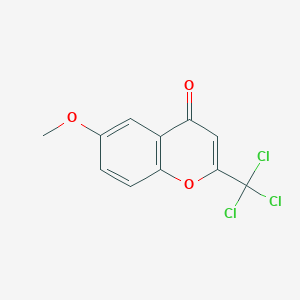
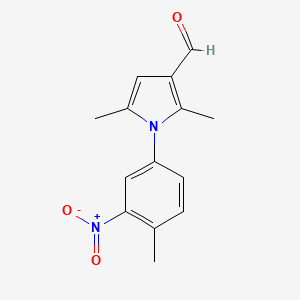
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)
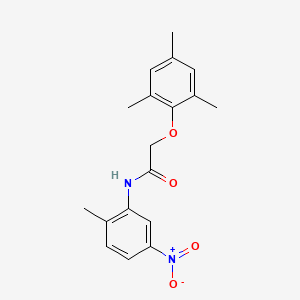


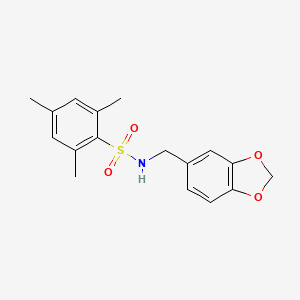
![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)

![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)

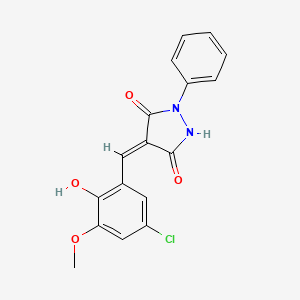
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
